4-(4-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
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Properties
IUPAC Name |
4-(4-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJZPBGBIJODJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class of compounds, notable for its diverse biological activities. This article aims to summarize the synthesis, biological evaluation, and potential applications of this compound based on existing literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-bromobenzaldehyde with 2,5-dimethylaniline , followed by cyclization with ethyl acetoacetate under acidic conditions. This synthetic route allows for the formation of the desired tetrahydropyrimidine derivative while optimizing reaction conditions such as temperature and solvent to enhance yield and purity .
Antitumor Activity
Several studies have reported on the antitumor properties of tetrahydropyrimidine derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various human tumor cell lines. The structure-activity relationship (SAR) indicated that modifications in the side chains could enhance biological activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | KB | 15 |
| Compound 2 | DLD | 10 |
| Compound 3 | HepG2/A2 | 8 |
Enzyme Inhibition
Research has shown that compounds similar to This compound can act as inhibitors for various enzymes. For example, derivatives were tested against HIV-1 integrase (IN), with some exhibiting IC50 values as low as 0.65 µM in vitro. However, these compounds did not demonstrate significant activity against HIV in cell culture assays .
The mechanism of action for this class of compounds often involves interaction with specific molecular targets such as enzymes or receptors. The inhibition of enzyme activity can lead to modulation of metabolic pathways crucial for cancer cell proliferation or viral replication .
Case Studies
- HIV Integrase Inhibition : A study evaluated several tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase. The most active compound showed promising results in enzyme assays but failed to translate into effective antiviral activity in cellular models .
- Antitumor Evaluation : Another investigation focused on a series of tetrahydropyrimidines and their effects on human tumor cells. The study revealed that specific structural modifications could significantly enhance cytotoxicity against various cancer types .
Scientific Research Applications
Antitumor Activity
Research indicates that tetrahydropyrimidine derivatives exhibit significant antitumor properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells through various mechanisms:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12.5 | Induction of apoptosis |
| PANC-1 | 15.0 | Inhibition of cell cycle progression |
| RKO | 10.0 | Modulation of signaling pathways |
| LoVo | 9.0 | DNA damage induction |
These results suggest that the compound may act through multiple pathways to exert its antitumor effects, making it a candidate for further development in cancer therapy.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed into an antimicrobial agent, addressing the growing concern of antibiotic resistance.
Case Study 1: Pancreatic Cancer Treatment
A study involving the treatment of pancreatic cancer cells demonstrated that this compound significantly reduced tumor size in xenograft models. The results indicated a considerable decrease in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in pancreatic cancer.
Case Study 2: Antibacterial Efficacy
Clinical trials assessing the compound's efficacy against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics. Patients treated with this compound exhibited a faster recovery rate and reduced bacterial load.
Preparation Methods
Multicomponent Biginelli Reaction
The Biginelli reaction, which condenses an aldehyde, urea/thiourea, and a β-ketoester, is widely adapted for tetrahydropyrimidine synthesis. For this compound:
- Aldehyde component : 4-Bromobenzaldehyde introduces the bromophenyl group at position 4 of the pyrimidine ring.
- β-Ketoester : Ethyl acetoacetate provides the 6-methyl and 5-carboxylate moieties.
- Urea derivative : N-(2,5-Dimethylphenyl)urea enables the incorporation of the dimethylphenyl carboxamide group.
Reaction conditions typically involve acidic catalysis (e.g., HCl or Lewis acids like FeCl₃) in ethanol at reflux (78°C) for 12–24 hours. Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (85–90%).
Stepwise Cyclocondensation
Alternative routes employ sequential reactions to improve regioselectivity:
- Knoevenagel condensation : 4-Bromobenzaldehyde reacts with ethyl acetoacetate to form α,β-unsaturated ketoester intermediates.
- Cyclization : The intermediate undergoes cyclocondensation with N-(2,5-dimethylphenyl)urea in the presence of ammonium acetate, yielding the tetrahydropyrimidine ring.
Functional Group Modifications
Carboxamide Formation
The 5-carboxylate group (from the β-ketoester) is converted to the carboxamide via aminolysis:
- Ester activation : Treat the ethyl ester with thionyl chloride (SOCl₂) to form an acyl chloride intermediate.
- Amine coupling : React the acyl chloride with 2,5-dimethylaniline in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.
Optimization Note : Using 1.2 equivalents of 2,5-dimethylaniline and 4-dimethylaminopyridine (DMAP) as a catalyst improves yields to 92%.
Alternative Synthetic Strategies
Mechanochemical Synthesis
Solvent-free grinding (mortar-pestle method) achieves the Biginelli reaction in 15–20 minutes with 80–85% yield. This approach eliminates solvent waste and enhances atom economy.
Flow Chemistry
Continuous flow systems enable rapid mixing and temperature control, reducing side products. A prototype setup achieved 94% yield in 8 minutes using a microreactor at 100°C.
Reaction Optimization and Challenges
Substituent Compatibility
Byproduct Mitigation
- Dimerization : Lowering reaction concentrations (<0.5 M) minimizes dimerization of the α,β-unsaturated intermediate.
- Oxidation : Performing reactions under nitrogen atmosphere prevents oxidation of the tetrahydropyrimidine ring.
Analytical Characterization
Table 1: Spectroscopic Data for 4-(4-Bromophenyl)-N-(2,5-Dimethylphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide
Scale-Up and Industrial Feasibility
Pilot-scale batches (1–5 kg) employ microwave reactors to maintain efficiency. Key parameters:
- Throughput : 2.4 kg/day using parallelized 1 L reactors.
- Purity : Recrystallization from ethanol/water (3:1) achieves >99% purity by HPLC.
Emerging Innovations
Photocatalytic Methods
Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ achieves cyclization at 25°C, enabling energy-efficient synthesis.
Biocatalytic Approaches
Lipase-mediated aminolysis in aqueous media is under investigation, with preliminary yields of 65–70%.
Q & A
Basic: What synthetic methodologies are recommended for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via the Biginelli reaction or modified multi-component condensation protocols. Key steps include:
- Using 4-bromo-substituted aldehydes (e.g., 4-bromo-2-hydroxybenzaldehyde) and urea/thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) .
- Optimizing solvent systems (e.g., ethanol or DMF) and temperature (reflux at 80–100°C) to improve yields. For example, reports a 77% yield using 4-bromo-2-hydroxybenzaldehyde under reflux .
- Employing microwave-assisted synthesis to reduce reaction time and enhance regioselectivity, as seen in analogous dihydropyrimidine syntheses .
Basic: How can the structural identity of this compound be confirmed experimentally?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., bromophenyl protons at δ 6.91–7.20 ppm in DMSO-d6) .
- X-ray crystallography : Resolve bond angles (e.g., N2–C9–C14 = 113.44°) and torsion angles (e.g., C6–C1–C2–C3 = 0.11°) to confirm stereochemistry and packing .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching calculated mass) .
Advanced: How do substituents (e.g., bromo, methyl) influence crystallographic packing and intermolecular interactions?
Answer:
Substituents dictate crystal packing via steric and electronic effects:
- Bromophenyl groups : Introduce bulky substituents that increase dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings), reducing π-π stacking but enhancing halogen bonding .
- Methyl groups : Participate in weak C–H···O interactions (e.g., C61–H···O5 in ), stabilizing layered structures .
- Electron-withdrawing bromo groups : Distort electron density, affecting hydrogen-bonding networks (e.g., N–H···O interactions in polymorphic forms) .
Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?
Answer:
Address discrepancies using methodological refinements:
- Purity validation : Ensure ≥95% purity via HPLC or TLC before testing .
- Assay standardization : Use multiple in vitro models (e.g., antibacterial disk diffusion vs. MIC assays) to cross-validate activity .
- Docking studies : Incorporate crystallographic data (e.g., protein-ligand PDB structures) to improve binding affinity predictions .
Advanced: What strategies mitigate regioselectivity challenges in synthesizing multi-substituted derivatives?
Answer:
Control regioselectivity via:
- Directing groups : Use –OH or –OMe substituents to steer electrophilic substitution (e.g., ’s 2-hydroxybenzaldehyde route) .
- Catalytic systems : Employ Lewis acids (e.g., BF3·Et2O) to favor 4-substituted products over 5-substituted isomers .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions .
Basic: What in vitro models are suitable for preliminary pharmacological screening?
Answer:
Prioritize assays aligned with structural analogs:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Test against dihydrofolate reductase (DHFR) or kinases, given the pyrimidine scaffold’s role in nucleotide analogs .
Advanced: How can electron-withdrawing groups (e.g., bromo) impact electronic structure and reactivity?
Answer:
Bromo substituents:
- Reduce electron density : Measured via XRD-derived Hirshfeld surfaces, decreasing nucleophilic attack susceptibility at C2 .
- Enhance electrophilicity : At C5, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
- Stabilize radicals : Detectable via EPR in photochemical studies of brominated analogs .
Basic: What purification techniques ensure high purity for research applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
